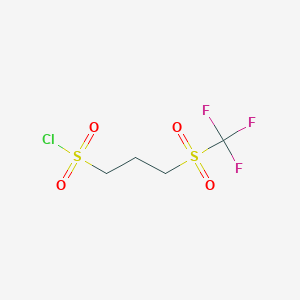

3-((Trifluoromethyl)sulfonyl)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Trifluoromethyl)sulfonyl)propane-1-sulfonyl chloride, also known as TPSCl, is a versatile reagent used in organic synthesis for the preparation of sulfonamides, sulfones, and sulfonate esters. TPSCl is a colorless, odorless, and highly reactive compound that is widely used in the pharmaceutical industry for the development of new drugs.

Scientific Research Applications

Trifluoromethylation and Derivative Synthesis

- Trifluoromethanesulfonyl chloride is extensively used for trifluoromethylation, introducing the trifluoromethyl group into various substrates. This process is crucial for developing compounds with enhanced chemical and physical properties, such as increased lipophilicity and metabolic stability. Such modifications are of significant interest in the pharmaceutical and agrochemical industries for creating more effective and durable products (Guyon et al., 2017).

Synthesis of Ionic Liquids

- The compound has been utilized in the synthesis of dual-functionalized room temperature ionic liquids (RTILs) with both hydroxyl and sulfonyl functionalities. These ionic liquids have potential applications in creating new functionalized ionic liquids or ionic liquid-polymer electrolytes, which could be beneficial in various fields, including electrochemistry and materials science (Zhu et al., 2007).

Development of Polymerization Agents

- Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group have been synthesized from the corresponding chloride sulfonyl monomer. These monomers were employed in nitroxide-mediated polymerization to produce water-soluble and high glass-transition temperature polymers, showcasing the compound's utility in advanced polymer synthesis (Phan et al., 2016).

Catalytic Applications

- Bismuth(III) chloride and triflates, including trifluoromethanesulfonyl derivatives, have been identified as novel catalysts for acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-sulfur bonds crucial for producing various chemical products, including pharmaceuticals and agrochemicals (Le Roux & Dubac, 2002).

Hydrophobic Agent Synthesis

- Research has also explored the synthesis of potential hydrophobic agents using sulfonyl chloride derivatives, indicating the versatility of these compounds in producing materials with specific surface properties. Such hydrophobic agents find applications in materials science, especially in creating surfaces resistant to water and other substances (Dyachenko et al., 2018).

properties

IUPAC Name |

3-(trifluoromethylsulfonyl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O4S2/c5-14(11,12)3-1-2-13(9,10)4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOADRZLABWQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)

![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2484414.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)